molecular formula C17H17FN4O2 B11464224 2-[(3-Fluorophenyl)methyl]-5-([(4-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one

2-[(3-Fluorophenyl)methyl]-5-([(4-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one

Cat. No.: B11464224
M. Wt: 328.34 g/mol
InChI Key: SAVWETVGZNTAJC-UHFFFAOYSA-N
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Description

1-[(3-FLUOROPHENYL)METHYL]-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-[(3-FLUOROPHENYL)METHYL]-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the fluorophenyl and methoxyphenyl precursors, followed by their coupling with a triazole moiety under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired products.

    Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[(3-FLUOROPHENYL)METHYL]-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-FLUOROPHENYL)METHYL]-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives with different substituents on the phenyl rings. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:

    1-[(3-CHLOROPHENYL)METHYL]-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    1-[(3-BROMOPHENYL)METHYL]-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE:

The uniqueness of 1-[(3-FLUOROPHENYL)METHYL]-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of substituents, which confer distinct chemical and biological characteristics.

Properties

Molecular Formula

C17H17FN4O2

Molecular Weight

328.34 g/mol

IUPAC Name

2-[(3-fluorophenyl)methyl]-5-[(4-methoxyanilino)methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C17H17FN4O2/c1-24-15-7-5-14(6-8-15)19-10-16-20-17(23)22(21-16)11-12-3-2-4-13(18)9-12/h2-9,19H,10-11H2,1H3,(H,20,21,23)

InChI Key

SAVWETVGZNTAJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NN(C(=O)N2)CC3=CC(=CC=C3)F

Origin of Product

United States

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